molecular formula C9H7ClN2O B3289680 8-Chloro-6-methylquinazolin-4(3H)-one CAS No. 860193-22-2

8-Chloro-6-methylquinazolin-4(3H)-one

Cat. No. B3289680
CAS RN: 860193-22-2
M. Wt: 194.62 g/mol
InChI Key: FZZSQWSHTZDJPY-UHFFFAOYSA-N
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Description

8-Chloro-6-methylquinazolin-4(3H)-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential use in drug development, particularly in the treatment of cancer and other diseases. In

Mechanism of Action

The mechanism of action of 8-Chloro-6-methylquinazolin-4(3H)-one is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes that are involved in cancer cell proliferation. It also induces apoptosis, or programmed cell death, in cancer cells. These mechanisms make it a promising candidate for cancer therapy.
Biochemical and Physiological Effects
Studies have shown that 8-Chloro-6-methylquinazolin-4(3H)-one has a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been shown to have a low toxicity profile, making it a safe compound for use in scientific research.

Advantages and Limitations for Lab Experiments

One advantage of using 8-Chloro-6-methylquinazolin-4(3H)-one in lab experiments is its potent activity against cancer cells. This makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in lab experiments.

Future Directions

There are many potential future directions for research on 8-Chloro-6-methylquinazolin-4(3H)-one. One area of focus could be on optimizing its use in cancer therapy, either as a standalone treatment or in combination with other drugs. Another area of research could be on understanding its mechanism of action in greater detail, which could lead to the development of more effective cancer therapies. Additionally, research could focus on exploring its potential use in the treatment of other diseases, such as inflammation and oxidative stress.
Conclusion
In conclusion, 8-Chloro-6-methylquinazolin-4(3H)-one is a promising compound for scientific research, particularly in the field of drug development. Its potent anticancer activity, low toxicity profile, and range of biochemical and physiological effects make it a valuable tool for studying cancer biology and developing new cancer therapies. While its mechanism of action is not fully understood, there are many potential future directions for research on this compound.

Scientific Research Applications

The potential applications of 8-Chloro-6-methylquinazolin-4(3H)-one in scientific research are vast. One of the most promising areas of research is its use in drug development. Studies have shown that this compound has potent anticancer activity, making it a potential candidate for the development of new cancer therapies. It has also been shown to have anti-inflammatory and anti-oxidant properties, which could be useful in the treatment of a range of diseases.

properties

IUPAC Name

8-chloro-6-methyl-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-5-2-6-8(7(10)3-5)11-4-12-9(6)13/h2-4H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZSQWSHTZDJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Cl)N=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-6-methylquinazolin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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